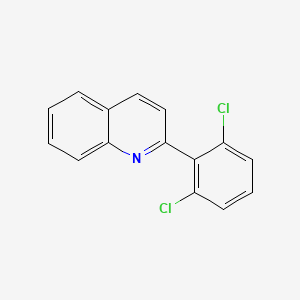

2-(2,6-Dichlorophenyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H9Cl2N |

|---|---|

Molekulargewicht |

274.1 g/mol |

IUPAC-Name |

2-(2,6-dichlorophenyl)quinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-11-5-3-6-12(17)15(11)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |

InChI-Schlüssel |

OHGRYGLDBINRRJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CC=C3Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 2,6 Dichlorophenyl Quinoline and Analogous Biaryl Quinolines

Classical and Modern Quinoline (B57606) Synthesis Strategies

The formation of the quinoline nucleus is a foundational step in the synthesis of 2-(2,6-dichlorophenyl)quinoline. Over the years, numerous methods have been established, from traditional condensation reactions to more contemporary and efficient multicomponent approaches.

Adaptations of Established Name Reactions

Several classical name reactions, long-standing pillars of heterocyclic synthesis, have been adapted for the preparation of quinoline scaffolds. jptcp.comiipseries.org These methods, while historically significant, often require harsh reaction conditions such as strong acids or high temperatures. rsc.orgnih.gov

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a ketone or aldehyde, to form a substituted quinoline. jptcp.com The reaction can be catalyzed by acids, bases, or heat. jptcp.com Variations using ionic liquids as catalysts have been developed to create greener and more efficient processes. nih.gov

Pfitzinger Reaction: In the Pfitzinger synthesis, isatin (B1672199) is treated with a base to form isatoic acid, which then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid. jptcp.com

Skraup and Doebner-von Miller Syntheses: The Skraup synthesis is a classic method that involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. organicreactions.orgwikipedia.org A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of substituted quinolines. wikipedia.orgsynarchive.comslideshare.net These reactions, however, can be vigorous and may produce low yields due to polymerization of the carbonyl substrate. nih.govnih.gov Modifications, such as using a biphasic reaction medium, have been shown to improve yields by reducing side reactions. nih.gov

Conrad-Limpach-Knorr Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. jptcp.com Depending on the reaction temperature, it can selectively produce either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.orgquimicaorganica.orgchempedia.info The reaction proceeds through a Schiff base intermediate followed by cyclization. jptcp.comwikipedia.org

| Reaction Name | Reactants | Product |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone + compound with active methylene group | Substituted quinoline |

| Pfitzinger Reaction | Isatin + carbonyl compound | Quinoline-4-carboxylic acid |

| Skraup Synthesis | Aniline + glycerol + sulfuric acid + oxidizing agent | Quinoline |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | Substituted quinoline |

| Conrad-Limpach-Knorr Synthesis | Aniline + β-ketoester | 4-hydroxyquinoline or 2-hydroxyquinoline |

Multicomponent Reaction (MCR) Approaches to Quinoline Core Structures

Multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy for synthesizing complex molecules like quinolines in a single step from multiple starting materials. rsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular structures. rsc.orgresearchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of a wide range of quinoline scaffolds. rsc.org For instance, a one-pot MCR involving acetals, aromatic amines, and alkynes catalyzed by bismuth(III) triflate has been shown to produce quinolines in good yields under mild conditions. researchgate.net Similarly, niobium pentachloride has been used as a Lewis acid promoter in MCRs to synthesize quinoline derivatives. researchgate.net The reaction of arynes, quinolines, and aldehydes in a multicomponent fashion provides a diastereoselective route to benzoxazino quinoline derivatives. nih.gov

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The formation of the biaryl linkage between the quinoline core and the 2,6-dichlorophenyl group is a critical step that is often accomplished using transition metal catalysis. These modern methods offer high efficiency and selectivity under milder conditions compared to traditional approaches. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. numberanalytics.com Several named reactions fall under this category, each utilizing a different organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide or triflate. numberanalytics.com It is known for its mild reaction conditions and high tolerance of various functional groups. numberanalytics.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com A modified Larock method has been developed for the one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols. acs.org Palladium-catalyzed Heck-type alkenylation reactions are a key strategy in quinoline synthesis. rsc.org

Sonogashira, Stille, Negishi, Kumada, and Hiyama Couplings: These reactions provide alternative routes to biaryl linkages. The Stille reaction, for example, couples an organotin compound with an aryl halide and is known for its tolerance of a wide array of functional groups, though the toxicity of organostannanes is a drawback. numberanalytics.comyoutube.com The Negishi coupling utilizes an organozinc reagent, offering high reactivity. numberanalytics.com

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile |

| Suzuki-Miyaura | Aryl boronic acid | Aryl halide/triflate |

| Heck | Alkene | Unsaturated halide/triflate |

| Stille | Organotin compound | Aryl halide/triflate |

| Negishi | Organozinc compound | Aryl halide/triflate |

Direct C–H Bond Activation and Functionalization Strategies in Quinoline Derivatization

Direct C-H bond activation has emerged as a more atom- and step-economical approach for the functionalization of quinolines. nih.gov This strategy avoids the need for pre-functionalized starting materials, directly forming a carbon-carbon bond at a specific C-H site on the quinoline ring. rsc.org

Palladium catalysts are frequently employed for the regioselective C-H functionalization of quinolines. nih.gov For instance, palladium(II) acetate (B1210297) in acetic acid tends to favor C-H activation at the C2 position of quinoline N-oxides. rsc.org Conversely, palladium(II) chloride can catalyze C-H activation at the C8 position. rsc.orgacs.org The site selectivity can be influenced by the choice of ligands, additives, and solvents. acs.org

Alternative Transition Metal Catalysis

While palladium is a dominant metal in cross-coupling and C-H activation, other transition metals like cobalt and rhodium have also proven effective in the synthesis of quinolines.

Cobalt-Catalyzed Reactions: Cobalt catalysts, being more cost-effective, have been utilized in the annulation of anilides and internal alkynes to efficiently produce quinoline scaffolds. rsc.org Cobalt(III) catalysts have been used for the direct synthesis of quinolines from anilines and alkynes, where DMSO acts as both a solvent and a C1 building block. acs.orgorganic-chemistry.orgnih.gov Furthermore, cobalt(III) has been shown to catalyze the C-8 selective C-H and C-O coupling of quinoline N-oxides with internal alkynes. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the synthesis of quinolines under mild conditions. rsc.org For example, a rhodium(II) acetate/TPPTS system in an aqueous medium can be used to synthesize quinolines from anilines and allyl alcohols. rsc.org Rhodium(III)-catalyzed annulation of imidamides with cyclopropanols provides a route to 2-substituted quinolines. researchgate.net Additionally, rhodium-catalyzed alkyne hydroacylation offers a method to produce diversely substituted quinolines. nih.gov

Green Chemistry and Metal-Free Synthetic Protocols

In recent years, the principles of green chemistry have driven significant innovation in the synthesis of heterocyclic compounds like quinolines. The emphasis is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Metal-free synthetic routes are particularly desirable to prevent contamination of the final products with heavy metals, which is a critical concern in medicinal chemistry. nih.gov

Metal-free oxidative annulation reactions represent a powerful strategy for constructing the 2-arylquinoline scaffold. These methods often proceed through the formation of new carbon-carbon and carbon-nitrogen bonds via oxidative cyclization, using environmentally benign oxidants like molecular oxygen. mdpi.comresearchgate.net

A prominent example is the Povarov reaction, which can be adapted for metal-free conditions. This [4+2] cycloaddition typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline intermediate, which is then oxidized to the aromatic quinoline. mdpi.com In a green chemistry context, modifications to this reaction aim to use cleaner oxidants and catalysts. For instance, visible-light-induced aerobic oxidative dehydrogenation has been employed to achieve the aromatization step. mdpi.com Yao and colleagues developed a method using a semiconductor photocatalyst (Ag/g-C3N4) and a blue LED to synthesize 2-arylquinolines from N-benzylanilines and alcohols. mdpi.comrsc.org The mechanism involves the photocatalyst absorbing visible light, which excites electrons and generates holes. An amine substrate then releases an electron, forming a radical cation intermediate that initiates the cyclization cascade. mdpi.com

Another approach involves the oxidative cyclization of 2-(aminomethyl)aniline (B1197330) with various aryl ketones in the presence of an oxygen atmosphere to yield 2-arylquinolines. mdpi.com Similarly, the reaction of 2-styrylanilines with various partners can lead to quinoline derivatives through tandem cyclization strategies that avoid transition metals. nih.govacs.org These reactions often rely on the activation of C(sp³)–H bonds and subsequent C–C and C–N bond formation. nih.gov

Table 1: Examples of Metal-Free Oxidative Annulation for Quinoline Synthesis

| Starting Materials | Reaction Conditions | Product Type | Key Features |

|---|---|---|---|

| 2-(Aminomethyl)aniline + Aryl ketones | Oxygen atmosphere | 2-Arylquinolines | Utilizes simple primary amines and O2 as the oxidant. mdpi.com |

| N-Benzylanilines + Alcohols | Ag/g-C3N4 photocatalyst, blue LED, O2 | 2-Arylquinolines | Visible-light-induced, mild conditions, reusable catalyst. mdpi.comrsc.org |

| 2-Styrylanilines + 2-Methylquinolines | TBHP oxidant, DMSO solvent | 2-Heteroaromatic quinolines | Metal-free C(sp³)–H bond functionalization and tandem cyclization. nih.govacs.org |

The combination of ionic liquids (ILs) and microwave (MW) irradiation offers a synergistic approach to green synthesis, significantly accelerating reaction times and often improving yields and selectivity. scielo.org.mx Ionic liquids, with their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds, serve as excellent media for microwave-assisted organic synthesis (MAOS). scielo.org.mxbiotechjournal.in Their ionic nature allows for efficient absorption of microwave energy, leading to rapid and uniform heating. scielo.org.mx

This synergy has been successfully applied to classic quinoline syntheses like the Friedländer and Doebner–von Miller reactions. mdpi.comresearchgate.net For example, Kumar and Rao reported a one-pot, three-component synthesis of 2,4-disubstituted quinolines using ytterbium triflate (Yb(OTf)₃) as a catalyst in an ionic liquid ([bmim][BF₄]) under microwave irradiation. organic-chemistry.org This method, involving aldehydes, amines, and alkynes, achieved excellent yields in just a few minutes, and the catalyst/ionic liquid system could be recycled multiple times. organic-chemistry.org

Microwave irradiation can also promote solvent-free reactions, further enhancing the green credentials of a synthetic protocol. researchgate.net The use of a solid acid catalyst like Nafion NR50 under microwave conditions for the Friedländer synthesis of quinolines in ethanol (B145695) is another example of a greener approach. mdpi.com These methods showcase how non-conventional energy sources and advanced solvent systems can lead to more efficient and environmentally friendly pathways for producing complex molecules like this compound. researchgate.netresearchgate.net

Table 2: Green Synthesis of Quinolines Using Microwaves and/or Ionic Liquids

| Synthesis Method | Catalyst / Medium | Conditions | Advantages |

|---|---|---|---|

| Three-component reaction | Yb(OTf)₃ in [bmim][BF₄] | Microwave (80 W), 3 min | High yields (up to 93%), short reaction times, recyclable catalyst/IL system. organic-chemistry.org |

| Friedländer Synthesis | Nafion NR50 | Microwave, Ethanol | Environmentally friendly, reusable solid acid catalyst. mdpi.com |

| Knoevenagel Condensation | L-proline | Microwave, Methanol (B129727) | More efficient in terms of time and yield compared to conventional heating. researchgate.net |

| Various Syntheses | Ionic Liquids | Microwave | Reduced use of harmful chemicals, energy efficiency, one-pot reactions. researchgate.net |

Developing synthetic methods that eliminate the need for any catalyst is a primary goal of green chemistry, as it simplifies purification, reduces costs, and avoids potential toxicity from catalyst residues. nih.gov Several catalyst-free approaches for quinoline synthesis have been successfully developed.

One notable example is the Friedländer annulation, which can be performed under catalyst-free conditions. organic-chemistry.org A study demonstrated the efficient synthesis of poly-substituted quinolines by reacting 2-aminobenzaldehyde (B1207257) with various ketones simply by heating them in water. organic-chemistry.org Water, being a non-toxic, inexpensive, and non-flammable solvent, is an ideal medium for green synthesis. The high polarity of water was found to enhance the reaction efficiency compared to ethanol. organic-chemistry.org

Solvent-free reactions are another cornerstone of catalyst-free synthesis. A novel [5 + 1] annulation of 2-methylquinolines with diynones has been reported to produce 4-(quinolin-2-yl)-phenols under catalyst- and solvent-free conditions. nih.gov This method is highly atom-economical and proceeds without the need for any acid, base, or other reagents, ensuring the final products are free from heavy metal impurities. nih.gov Such strategies, which rely on the inherent reactivity of the starting materials under thermal conditions, represent a highly sustainable route for the construction of complex biaryl systems. nih.gov

Regioselective Halogenation and Further Functionalization of Quinoline Systems

The functionalization of the pre-formed quinoline ring is crucial for fine-tuning the properties of the molecule. Developing regioselective methods, particularly those that align with green chemistry principles, is an area of active research.

Electrochemical synthesis offers a clean and efficient alternative to traditional chemical oxidation and reduction reactions. By using electricity as a "traceless" reagent, it avoids the need for stoichiometric chemical oxidants, thereby reducing waste. nih.gov

Electrochemical methods have been developed for the direct dihalogenation of quinoline derivatives at the C5 and C7 positions. researchgate.net In one study, 8-aminoquinolines were subjected to electrochemical oxidation using N-halosuccinimides (NCS and NBS) as the halogen source. This approach required no transition metals or chemical oxidants and provided the desired dihalogenated products in moderate to excellent yields, even on a gram scale. researchgate.net Mechanistic studies suggest the reaction proceeds through a radical pathway. researchgate.net

Another clean electrochemical halogenation method uses sodium or hydrohalic acids (NaX/HX) as the halogen source. nih.gov This metal-catalyst-free and exogenous-oxidant-free reaction has a broad substrate scope, applicable to various heteroarenes, including quinolines. The process is efficient and scalable, highlighting the potential of electrochemistry in the green functionalization of complex aromatic systems. nih.gov

Directing group-assisted C–H functionalization has become a powerful tool for achieving regioselectivity at positions that are electronically or sterically difficult to access. While many of these methods rely on transition metals, there is a growing effort to develop metal-free alternatives. nih.govrsc.org

For 8-substituted quinolines, remote C–H functionalization allows for the introduction of substituents at the C5 position. A metal-free protocol for the C5-halogenation (chlorination, bromination, and iodination) of a wide range of 8-substituted quinolines has been established. semanticscholar.orgrsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature in the open air, often with complete regioselectivity. semanticscholar.orgrsc.org The reaction is applicable to a broad scope of directing groups at the 8-position, including amides, ureas, and alkoxy groups. semanticscholar.org

More advanced strategies have focused on achieving functionalization at the meta-position of an aryl substituent attached to the quinoline ring, such as in 8-aryl quinolines. nih.gov Ruthenium-catalyzed meta-C–H functionalization has emerged as a powerful strategy, proceeding through a single electron transfer pathway. acs.org This allows for the introduction of various groups, including alkyl chains, at the remote meta-position of the aryl ring, providing access to complex, enantioenriched quinoline-based atropisomers that are valuable in materials science and as chiral ligands. nih.gov

Synthetic Approaches for Analogs with Varied Dichlorophenyl Substitution Patterns (e.g., 2,3-dichlorophenyl, 2,4-dichlorophenyl)

The synthesis of 2-(dichlorophenyl)quinoline analogs, where the chlorine atoms are positioned at the 2,3- or 2,4-positions of the phenyl ring, can be achieved through several strategic synthetic routes. These methods generally involve either constructing the quinoline ring with the dichlorophenyl group already attached to a precursor or adding the dichlorophenyl group to a pre-formed quinoline core.

Friedländer Annulation

The Friedländer synthesis is a direct and widely used method for constructing quinoline rings. wikipedia.orgnih.govjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.gov For the synthesis of 2-(2,3-dichlorophenyl)quinoline (B11849345) and 2-(2,4-dichlorophenyl)quinoline, this typically involves the reaction of 2-aminobenzaldehyde with the appropriately substituted dichlorophenyl ethanone.

The general reaction proceeds via an acid or base-catalyzed condensation, followed by a cyclodehydration to form the quinoline ring system. nih.govjk-sci.com Various catalysts, including mineral acids, Lewis acids, and bases like sodium hydroxide, can be employed to facilitate the reaction. wikipedia.orgnih.gov

Reaction Scheme: Friedländer Synthesis of 2-(Dichlorophenyl)quinolines

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| 2-Aminobenzaldehyde | 1-(2,3-Dichlorophenyl)ethan-1-one | 2-(2,3-Dichlorophenyl)quinoline | Acid or Base catalysis (e.g., KOH, H₂SO₄), Heat |

| 2-Aminobenzaldehyde | 1-(2,4-Dichlorophenyl)ethan-1-one | 2-(2,4-Dichlorophenyl)quinoline | Acid or Base catalysis (e.g., KOH, H₂SO₄), Heat |

This table represents a generalized scheme for the Friedländer synthesis. Specific yields and conditions would be dependent on detailed experimental studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl systems. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. researchgate.net To synthesize 2-(dichlorophenyl)quinoline analogs, this method would typically involve the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline) with the corresponding dichlorophenylboronic acid.

The reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, and a base (e.g., potassium carbonate, cesium carbonate) to facilitate the transmetalation step. nih.govbeilstein-journals.org The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield. researchgate.net

Reaction Scheme: Suzuki-Miyaura Coupling for 2-(Dichlorophenyl)quinolines

| Quinoline Substrate | Boronic Acid | Product | Typical Catalytic System |

| 2-Chloroquinoline | 2,3-Dichlorophenylboronic acid | 2-(2,3-Dichlorophenyl)quinoline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| 2-Chloroquinoline | 2,4-Dichlorophenylboronic acid | 2-(2,4-Dichlorophenyl)quinoline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

This table illustrates the general Suzuki-Miyaura coupling approach. Specific reaction conditions and yields would be subject to optimization in a laboratory setting.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To obtain the target 2-(dichlorophenyl)quinoline analogs, one could synthesize the corresponding 2-(dichlorophenyl)quinoline-4-carboxylic acid, which could then potentially undergo decarboxylation.

The initial reaction involves the base-catalyzed ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound (in this case, a dichlorophenyl ketone). wikipedia.orgnih.gov Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org While this method adds a step (decarboxylation) compared to the Friedländer synthesis, it offers an alternative pathway using different starting materials.

Reaction Scheme: Pfitzinger Synthesis of 2-(Dichlorophenyl)quinoline-4-carboxylic Acids

| Reactant 1 | Reactant 2 | Product |

| Isatin | 1-(2,3-Dichlorophenyl)ethan-1-one | 2-(2,3-Dichlorophenyl)quinoline-4-carboxylic acid |

| Isatin | 1-(2,4-Dichlorophenyl)ethan-1-one | 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid |

This table outlines the Pfitzinger reaction to form the carboxylic acid precursors. A subsequent decarboxylation step would be required to obtain the final target compounds.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus within 2-(2,6-dichlorophenyl)quinoline can be established.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts of quinoline (B57606) protons are known to be influenced by inter- and intramolecular π-π stacking interactions. uncw.edu In substituted quinolines, the position of the substituent plays a role in these interactions. uncw.edu

The aromatic protons of the quinoline and dichlorophenyl rings resonate in specific regions of the spectrum. The interpretation of these chemical shifts allows for the assignment of each proton to its specific position on the molecular framework. The non-exchangeable hydrogens of quinolines can exhibit unusual concentration-dependent chemical shift changes, which are attributed to dipole-dipole and π-π interactions between molecules. uncw.eduuncw.edu Theoretical calculations, such as those using the GIAO (Gauge-Independent Atomic Orbital) method at the HF/6-31++G(d,p) level, can be used to predict ¹H chemical shift values, which often show good agreement with experimental data. tsijournals.com

Table 1: Experimental ¹H NMR Chemical Shifts for this compound No experimental data for the specific compound this compound was found in the search results. The table is presented as a template for where such data would be included.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | Data not available | Data not available | Data not available |

| H-4' | Data not available | Data not available | Data not available |

| H-5' | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.

Theoretical calculations of ¹³C NMR chemical shifts, often performed using density functional theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), can aid in the assignment of the experimental spectrum. researchgate.net The calculated chemical shifts generally show good correlation with the experimental values. tsijournals.comnih.gov For quinoline derivatives, the carbon atoms directly bonded to the nitrogen or substituted with chlorine atoms exhibit characteristic downfield shifts. tsijournals.com

Table 2: Experimental and Calculated ¹³C NMR Chemical Shifts for this compound No experimental data for the specific compound this compound was found in the search results. The table is presented as a template for where such data would be included.

| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-4a | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C-7 | Data not available | Data not available |

| C-8 | Data not available | Data not available |

| C-8a | Data not available | Data not available |

| C-1' | Data not available | Data not available |

| C-2' | Data not available | Data not available |

| C-3' | Data not available | Data not available |

| C-4' | Data not available | Data not available |

| C-5' | Data not available | Data not available |

| C-6' | Data not available | Data not available |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and Raman spectra of this compound display a series of bands corresponding to the various vibrational modes of the molecule. These include stretching, bending, and torsional vibrations of the chemical bonds.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the quinoline ring system occur in the 1600-1400 cm⁻¹ region. theaic.org

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the lower frequency region of the spectrum.

Ring breathing modes: The characteristic ring breathing mode of the phenyl ring is observed in the FT-IR spectrum. theaic.org

Out-of-plane bending: C-H out-of-plane bending deformations are also characteristic and appear at specific frequencies. theaic.orgresearchgate.net

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies

To aid in the assignment of the experimental vibrational spectra, theoretical calculations are often employed. Density functional theory (DFT) calculations, using methods such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are used to compute the harmonic vibrational frequencies. nih.govnih.govmdpi.com

The calculated frequencies are often scaled to better match the experimental values, and the potential energy distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. nih.gov This correlation between experimental and theoretical data allows for a confident and comprehensive understanding of the vibrational properties of this compound. nih.gov

Table 3: Selected Vibrational Frequencies for this compound No experimental data for the specific compound this compound was found in the search results. The table is presented as a template for where such data would be included.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| C=C/C=N stretch | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

| C-H out-of-plane bend | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of quinoline derivatives is characterized by absorption bands that can be attributed to π→π* and n→π* transitions. researchgate.net The presence of the dichlorophenyl substituent can influence the position and intensity of these absorption bands. Theoretical calculations using methods like DFT can be used to predict the electronic absorption spectra and analyze the molecular orbitals involved in the electronic transitions, providing a deeper understanding of the electronic properties of this compound. nih.gov

Table 4: Electronic Absorption Data for this compound No experimental data for the specific compound this compound was found in the search results. The table is presented as a template for where such data would be included.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Based on a comprehensive search of publicly available scientific literature, detailed experimental and computational data specifically for the compound This compound is not available. Scholarly articles containing the specific analyses required by the outline—including advanced spectroscopic characterization, mass spectrometry, and single-crystal X-ray diffraction—could not be located for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information while adhering to the strict constraint of focusing solely on "this compound". The required data for the specified subsections (3.3.1, 3.3.2, 3.4, 3.5.1, and 3.5.2) has not been published in the accessible literature.

Computational Chemistry and Theoretical Investigations of 2 2,6 Dichlorophenyl Quinoline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems. scirp.org DFT methods are employed to calculate a molecule's ground-state geometry, vibrational frequencies, and various electronic properties. nih.govdocumentsdelivered.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it incorporates both exchange and correlation effects, providing reliable results for a variety of organic molecules. researchgate.netnih.gov This functional is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p). nih.gov The inclusion of polarization functions, denoted by (d,p), is crucial as they allow for more flexibility in describing the electron distribution around atoms, which is particularly important for accurately modeling polar bonds. researchgate.net

For quinoline (B57606) and its derivatives, studies often validate the chosen computational level by comparing calculated parameters, such as bond lengths and angles, with experimental data from X-ray crystallography where available. mdpi.com For the parent quinoline molecule, calculations using the B3LYP method with a 6-311++G(d,p) basis set have shown excellent agreement with experimental geometric parameters. researchgate.net Similar validation would be essential to ensure the reliability of theoretical predictions for 2-(2,6-Dichlorophenyl)quinoline.

The presence of a single bond between the quinoline and dichlorophenyl rings in this compound allows for rotational freedom, leading to different possible conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface.

This process involves systematically rotating the dihedral angle between the two aromatic rings and performing a geometry optimization at each step. The steric hindrance caused by the two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring significantly influences the preferred conformation. These chlorine atoms force the phenyl ring to be twisted out of the plane of the quinoline ring to minimize steric repulsion. Theoretical studies on similarly crowded molecules, such as those with 2,6-disubstituted phenyl groups, have shown that the most stable conformation is one with a significant dihedral angle between the ring systems. nih.gov For instance, in a related chalcone, the (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one isomer was identified as the most thermodynamically stable among several isomers studied. nih.gov The final optimized geometry for this compound would represent the structure with the lowest electronic energy, indicating its most probable conformation.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of a molecule. scirp.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. scirp.org The spatial distribution of these orbitals indicates the most probable regions for electrophilic and nucleophilic attacks, respectively.

In quinoline derivatives, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO's distribution can be influenced by substituents. scirp.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the quinoline moiety. The LUMO, conversely, would likely have significant contributions from both the quinoline and the electron-withdrawing dichlorophenyl ring. The chlorine atoms, due to their electronegativity, enhance the electron-accepting character of the phenyl ring.

The energies of these orbitals are critical quantum chemical descriptors. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing a molecule's stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov

The energy gap is also directly related to the electronic transitions within the molecule. The energy required for the lowest-energy electronic transition (HOMO -> LUMO) can be approximated by the magnitude of the gap, which corresponds to the absorption of light in the UV-Visible spectrum. scirp.org For the parent quinoline molecule, the calculated HOMO-LUMO gap using DFT (B3LYP/6-31+G(d,p)) is approximately 4.83 eV. scirp.org For comparison, a study on various dichloro-substituted chalcones found that the (2,6)-dichloro isomer possessed the largest HOMO-LUMO energy gap among the isomers, indicating it was the least reactive. nih.gov A similar trend might be expected for this compound, where the steric hindrance from the chlorine atoms could influence planarity and, consequently, the electronic conjugation and energy gap.

Table 1: Illustrative Frontier Orbital Data for Quinoline (Data based on DFT/B3LYP/6-31+G(d,p) calculations for the parent quinoline molecule for comparative purposes) scirp.org

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govchemrxiv.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of heteroatoms and π-electron systems. mdpi.com In this compound, the most negative potential is expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons.

Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. These regions are typically found around hydrogen atoms attached to electronegative atoms or in areas where the positive charge of the nuclei is poorly shielded. The hydrogen atoms on the aromatic rings would exhibit positive potential. The MEP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis to predict the most likely sites for chemical reactions. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and kinetic stability. These indices are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron. mdpi.com

The Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors that measure the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. Within the framework of Koopmans' theorem, these can be approximated using the energies of the frontier molecular orbitals:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

A lower ionization potential indicates that the molecule can be more easily oxidized, while a higher electron affinity suggests a greater propensity to be reduced.

Chemical hardness (η) and its inverse, global softness (S), are measures of a molecule's resistance to change in its electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. mdpi.com Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. beilstein-journals.org

These parameters are calculated as follows:

Chemical Hardness (η) = (IP - EA) / 2

Global Softness (S) = 1 / η

Electronegativity (χ) in the context of DFT describes the power of a molecule to attract electrons. mdpi.com The global electrophilicity index (ω) measures the energy stabilization when the system acquires an additional electronic charge from the environment. beilstein-journals.org A higher electrophilicity index points to a greater capacity to act as an electrophile.

The formulas for their calculation are:

Electronegativity (χ) = (IP + EA) / 2

Electrophilicity Index (ω) = µ² / (2η) (where µ is the chemical potential)

These descriptors are crucial for predicting how this compound will interact with other reagents, particularly in reactions involving charge transfer.

Chemical Potential (µ) = -χ = -(IP + EA) / 2

The interplay of these descriptors provides a comprehensive profile of the molecule's reactivity.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | Energy needed to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when adding an electron |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to charge transfer |

| Global Softness | S | 1 / η | Propensity for charge transfer |

| Electronegativity | χ | (IP + EA) / 2 | Ability to attract electrons |

| Electrophilicity Index | ω | µ² / (2η) | Capacity to act as an electrophile |

| Chemical Potential | µ | -(IP + EA) / 2 | Electron donating tendency |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization States

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized Lewis-like structures, such as bonds and lone pairs. icm.edu.plperiodicodimineralogia.it This analysis is invaluable for understanding the intramolecular charge transfer, hyperconjugative interactions, and hybridization within a molecule. icm.edu.pl

For this compound, NBO analysis would reveal key electronic features:

Hybridization: It determines the hybridization state (e.g., sp², sp³) of individual atoms, providing insight into the molecular geometry and bonding. researchgate.net The nitrogen atom in the quinoline ring, for instance, typically exhibits sp² hybridization.

Electron Delocalization: The analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donor) to unoccupied non-Lewis orbitals (acceptor). icm.edu.pl In this molecule, significant delocalization is expected from the lone pair of the quinoline nitrogen and the π-orbitals of the aromatic rings into antibonding (π*) orbitals. icm.edu.pl

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Chemical Environments

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound behaves and interacts within a specific chemical environment, such as in a solvent or near a biological macromolecule. nih.govresearchgate.net

A typical MD simulation involves:

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (e.g., a periodic water box) to mimic physiological conditions. mdpi.commdpi.com

Simulation Run: The system is allowed to evolve over a set period (from nanoseconds to microseconds), with the trajectory (positions and velocities of all atoms) being saved at regular intervals. mdpi.com

Analysis: The trajectory is analyzed to extract information about the molecule's flexibility, conformational changes, and interactions with its surroundings. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure throughout the simulation. mdpi.com

For this compound, MD simulations could be used to study its stability in different solvents, its aggregation behavior, or its binding stability within the active site of a target protein, providing critical insights for applications in materials science and drug design. nih.goveurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Property Prediction (Excluding Biological Activities)

Quantitative Structure-Property Relationship (QSPR) models, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, are computational tools designed to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models establish a mathematical correlation between a molecule's structural or property-based descriptors and a specific chemical property of interest. mdpi.com While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the established principles of QSPR can be readily applied to predict its chemical properties. The methodology involves calculating a series of molecular descriptors for a set of related compounds, such as substituted quinolines, and then using statistical methods to build a model that correlates these descriptors with an experimentally determined property.

Once a reliable model is established, it can be used to predict the properties of new or untested compounds, such as this compound, thereby accelerating research and reducing the need for extensive experimental work. researchgate.net

Research Findings

Research into QSPR for quinoline derivatives and related heterocyclic systems has demonstrated the potential to predict various chemical properties. For instance, studies have successfully correlated molecular descriptors with properties like lipophilicity (logP), which is crucial for understanding a compound's solubility and permeability. nih.gov Other research has focused on predicting thermal properties like melting point, which is influenced by factors such as molecular weight and symmetry. researchgate.net

For a hypothetical QSPR study on a series of substituted quinolines including this compound, a variety of descriptors would be calculated. These could include:

Molecular Weight (MW): A fundamental descriptor reflecting the size of the molecule.

LogP: A measure of the compound's lipophilicity, which can be computationally estimated.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. dergipark.org.tr

Polar Surface Area (PSA): A descriptor that correlates with a molecule's polarity and its ability to form hydrogen bonds.

These descriptors, among many others, would be used to build a regression model against a known chemical property for a training set of quinoline derivatives. The resulting equation could then be used to predict that property for this compound.

Illustrative Data for QSPR Modeling

The following table provides a hypothetical set of calculated molecular descriptors for this compound and related quinoline derivatives that could be used to build a QSPR model for a property such as melting point or solubility.

| Compound | Molecular Weight ( g/mol ) | cLogP | Molar Refractivity | Polar Surface Area (Ų) |

| Quinoline | 129.16 | 2.05 | 41.33 | 12.89 |

| 2-Phenylquinoline | 205.26 | 3.85 | 66.58 | 12.89 |

| 2-(2-Chlorophenyl)quinoline | 239.70 | 4.40 | 71.40 | 12.89 |

| This compound | 274.15 | 4.95 | 76.22 | 12.89 |

| 4-Methyl-2-phenylquinoline | 219.29 | 4.25 | 71.20 | 12.89 |

Note: The data in this table is for illustrative purposes to demonstrate the types of descriptors used in QSPR modeling and does not represent experimentally validated QSPR model data.

A hypothetical QSPR equation for predicting a property (e.g., Melting Point) might take the form:

Melting Point = β₀ + β₁(MW) + β₂(cLogP) + β₃(PSA) + ...

Where the β coefficients are determined from the statistical analysis of the training set data. Such a model, once validated, could provide a valuable estimation of the chemical properties of this compound. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 2,6 Dichlorophenyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline nucleus is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene. wikipedia.org Consequently, electrophilic aromatic substitution (SEAr) on quinoline preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions. In the case of 2-(2,6-dichlorophenyl)quinoline, the presence of the strongly deactivating dichlorophenyl group at the C2 position further reduces the electron density of the heterocyclic system, making electrophilic substitution even more challenging and requiring harsh reaction conditions.

Conversely, the electron-deficient nature of the pyridine portion of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. nih.gov The this compound already has a substituent at the C2 position. However, the powerful electron-withdrawing effect of the dichlorophenyl group enhances the electrophilicity of the C4 position, making it a prime target for nucleophilic attack. Halogen atoms located at the C2 or C4 positions of a quinoline ring are known to be readily displaced by nucleophiles. While the subject compound does not have a leaving group at C4, this inherent reactivity highlights the potential for functionalization at this position if a suitable derivative were prepared.

Table 1: General Reactivity of the Quinoline Ring System

| Reaction Type | Preferred Position(s) | Influence of 2-(2,6-Dichlorophenyl) Substituent |

|---|---|---|

| Electrophilic Substitution | C5 and C8 | Strongly deactivating; reaction is disfavored. |

| Nucleophilic Substitution | C2 and C4 | Activates the ring, particularly at the C4 position. |

Reactivity Profile of the Dichlorophenyl Substituent, Including Steric and Electronic Effects of Ortho-Chloro Groups

The reactivity of the 2,6-dichlorophenyl group is dominated by the powerful steric and electronic effects of the two ortho-positioned chlorine atoms. This phenomenon is often referred to as the "ortho effect." wikipedia.org

Steric Effects: The two bulky chlorine atoms are positioned adjacent to the bond connecting the phenyl and quinoline rings. This creates significant steric hindrance, which forces the two ring systems to twist out of plane relative to each other. nih.gov This loss of coplanarity inhibits resonance between the phenyl and quinoline rings. Furthermore, the steric bulk shields the phenyl ring, hindering the approach of reagents and making substitution reactions on the dichlorophenyl ring itself highly unlikely. quora.comnumberanalytics.com

Electronic Effects: The chlorine atoms are highly electronegative and withdraw electron density from the phenyl ring through the inductive effect. While they can donate electron density via resonance, the inductive effect is dominant for halogens. This withdrawal of electron density deactivates the phenyl ring towards electrophilic substitution. The combination of strong deactivation and severe steric hindrance makes the dichlorophenyl substituent exceptionally unreactive under typical electrophilic aromatic substitution conditions.

Intramolecular Cyclization and Annulation Pathways Involving the Quinoline and Phenyl Units

Intramolecular cyclization reactions, where different parts of the same molecule react to form a new ring, are powerful tools in organic synthesis. For 2-arylquinolines, such reactions could theoretically create fused polycyclic aromatic systems by forming a new bond between the quinoline and phenyl units. However, for this compound, such transformations are not commonly reported in the literature.

The significant steric hindrance caused by the ortho-chloro substituents is the primary barrier. wikipedia.org These groups prevent the phenyl ring from adopting the necessary planar conformation relative to the quinoline ring, which is a prerequisite for most intramolecular cyclization pathways. nih.gov While various annulation (ring-forming) reactions are used to synthesize quinoline derivatives, mdpi.comnih.gov post-synthesis cyclization involving the 2-(2,6-dichlorophenyl) substituent is sterically improbable. For comparison, related intramolecular cyclizations, such as the Dieckmann cyclization, typically require flexible chains that can achieve the correct geometry for ring closure. youtube.com

Redox Chemistry: Investigation of Oxidation and Reduction Pathways

The redox behavior of quinoline and its derivatives is a key aspect of their chemistry. libretexts.orgyoutube.com

Oxidation: The quinoline ring system can be oxidized, though it is generally resistant due to its aromatic stability. Strong oxidizing agents under harsh conditions can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The presence of the electron-withdrawing 2-(2,6-dichlorophenyl) group would make the quinoline ring even more electron-deficient and therefore more resistant to oxidation compared to unsubstituted quinoline. youtube.com

Reduction: Conversely, the electron-deficient nature of the quinoline ring makes it susceptible to reduction. Catalytic hydrogenation can reduce either the pyridine ring (to form a tetrahydroquinoline) or both rings, depending on the catalyst and conditions. Given the electron-withdrawing nature of its substituents, this compound is expected to have a higher reduction potential (be more easily reduced) than unsubstituted quinoline. Studies on related quinoline systems have determined redox potentials through methods like cyclic voltammetry, confirming that substituents significantly influence these values. researchgate.netnih.govrsc.org For example, the reduction of a nitro group on a benzene ring to an amine is a common synthetic transformation that proceeds under standard reduction conditions. youtube.com

Coordination Chemistry and Metal Complexes of 2 2,6 Dichlorophenyl Quinoline As Ligands

Design and Synthesis of Transition Metal Complexes with Quinoline-Based Ligands

The synthesis of transition metal complexes with quinoline-based ligands is typically achieved through straightforward reaction pathways. A common method involves reacting the quinoline (B57606) derivative with a suitable metal salt, often a halide or nitrate, in an appropriate solvent like methanol (B129727) or a chlorinated solvent. rsc.orgresearchgate.netorientjchem.org For instance, a palladium(II) complex bearing a 2-[(2,6-diethylphenyl)iminomethyl]quinoline ligand was synthesized by reacting the ligand with dichlorido(cycloocta-1,5-diene)palladium(II) in dichloromethane. researchgate.net Similarly, iron(III) complexes have been prepared using Fe(NO₃)₃·9H₂O or Fe(ClO₄)₃·xH₂O with a 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenol ligand in a methanol/acetone mixture. rsc.org

The stoichiometry of the reactants is a critical parameter that often dictates the final structure of the complex, with ligand-to-metal ratios of 2:1 being common for forming mononuclear complexes. orientjchem.org In some cases, the synthesis may involve a one-pot procedure where the ligand is first generated in situ, followed by the addition of the metal salt. The synthesis of a new quinoline derivative, 6-(N,N-diethylamine)-4-phenyl-2(pyridin-2-yl)quinoline (QP), was achieved via a one-pot reaction catalyzed by montmorillonite (B579905) clay, which was then reacted with a Mn(II) salt. nih.gov The choice of solvent and counter-ions can also play a crucial role, sometimes being essential for obtaining high-quality crystals suitable for X-ray diffraction analysis. researchgate.net

Elucidation of Metal-Ligand Binding Modes (e.g., N-lone pair coordination, π-bonding)

The primary mode of coordination for quinoline-based ligands like 2-(2,6-dichlorophenyl)quinoline is through the nitrogen atom's lone pair of electrons, which acts as a Lewis base, donating electron density to the electron-accepting metal center to form a coordinate covalent bond. youtube.comyoutube.com This N-lone pair coordination is the fundamental interaction responsible for the formation of these complexes. Evidence for this interaction is often obtained through spectroscopic techniques and X-ray crystallography. For example, in palladium-quinoline complexes, the N-ligand interaction has been confirmed using ¹H-¹⁵N HMBC NMR spectroscopy. nih.gov

Investigation of Coordination Geometries and Electronic Structures of Complexes (e.g., Square Planar, Octahedral)

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org Transition metal complexes with quinoline-based ligands exhibit a variety of geometries.

For metals with a coordination number of four, the geometry is typically either tetrahedral or square planar. libretexts.orglumenlearning.com For example, zinc(II) halide complexes with quinoline N-oxide adopt a distorted tetrahedral geometry. nih.gov Palladium(II) complexes, which have a d⁸ electron configuration, commonly favor a distorted square-planar geometry, as seen in dichlorido{2-[(2,6-diethylphenyl)iminomethyl]quinoline-κN,N′}palladium(II). researchgate.net

More complex or distorted geometries can also arise. A dinuclear Mn(II) complex with a quinoline-pyridyl ligand features two different manganese centers: one with a five-coordinate, distorted trigonal-bipyramidal geometry and another with a six-coordinate, distorted octahedral geometry. nih.gov The electronic structure of these complexes, which is intimately linked to their geometry, can be investigated using techniques like UV-Vis spectroscopy and computational methods such as Density Functional Theory (DFT). nih.govrsc.org

Below is a table summarizing the coordination geometries of some illustrative transition metal complexes with quinoline-based ligands.

| Metal Ion | Ligand(s) | Coordination Number | Geometry | Reference(s) |

| Pd(II) | 2-[(2,6-diethylphenyl)iminomethyl]quinoline, 2x Cl⁻ | 4 | Distorted Square Planar | researchgate.net |

| Zn(II) | 2x Quinoline N-oxide, 2x Halide (Cl⁻, Br⁻, I⁻) | 4 | Distorted Tetrahedral | nih.gov |

| Fe(III) | 2x 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenolate | 6 | Octahedral (meridional) | rsc.org |

| Co(II) | Quercetin, 1,10-phenanthroline, Cl⁻, H₂O | 6 | Octahedral | nih.gov |

| Ni(II) | Quercetin, 1,10-phenanthroline, Cl⁻, H₂O | 6 | Octahedral | nih.gov |

| Cu(II) | Quercetin, 1,10-phenanthroline, Cl⁻ | 5 | Square Pyramidal | nih.gov |

| Mn(II) | 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, Cl⁻, H₂O | 5 and 6 | Distorted Trigonal Bipyramidal & Distorted Octahedral (dinuclear) | nih.gov |

Influence of the Dichlorophenyl Substituent on Ligand Properties and Coordination Chemistry (e.g., Steric Hindrance, Electronic Effects)

Substituents on a ligand framework can profoundly alter its properties through a combination of steric and electronic effects, which in turn influences the structure, stability, and reactivity of the resulting metal complexes. nih.govrsc.orgresearchgate.net In this compound, the dichlorophenyl group exerts significant influence.

Steric Hindrance: The two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring create substantial steric bulk. This steric hindrance forces the phenyl ring to twist out of the plane of the quinoline ring system. This twisting can affect how the ligand packs in the solid state and can influence the accessibility of the metal center for coordination or for substrate binding in catalytic applications. The steric demands of bulky substituents can dictate the final arrangement of ligands around a metal, sometimes preventing the formation of certain complex geometries. nih.govresearchgate.net For example, bulky N-aryl ortho-substituents have been shown to govern intramolecular metal-metal distances in copper complexes. researchgate.net

Electronic Effects: The chlorine atoms are highly electronegative and act as electron-withdrawing groups. This electronic effect reduces the electron density on the quinoline nitrogen, making it a weaker Lewis base compared to an unsubstituted 2-phenylquinoline. This modification of the ligand's donor properties can affect the strength of the metal-ligand bond. Weaker donor ligands can lead to more Lewis acidic metal centers. illinois.edu Computational studies have shown that electron-withdrawing groups on phosphine (B1218219) ligands can stabilize certain metal-alkane complexes by altering the balance of σ-donation and π-backdonation. researchgate.net A similar principle applies here, where the electronic nature of the dichlorophenyl group will fine-tune the electronic structure and, consequently, the reactivity of the metal complex. rsc.org

The combination of these steric and electronic factors makes this compound a unique ligand. The steric bulk can provide kinetic stabilization to the metal complex, while the electronic effects modulate its reactivity.

Theoretical Modeling of Quinoline-Metal Interactions (e.g., DFT Studies of Adsorption on Metal Surfaces)

DFT is widely used to elucidate the electronic structure of quinoline-based complexes. By calculating the energies and distributions of frontier molecular orbitals (HOMO and LUMO), researchers can understand intramolecular charge transfer (ICT) processes and predict the reactivity of the complexes. nih.govrsc.org Furthermore, quantum chemical parameters like chemical hardness, softness, and electronegativity can be derived from DFT calculations, offering deeper insights into the stability and electronic properties of these systems. rsc.org Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, which helps in interpreting the electronic transitions observed experimentally. rsc.org

In the context of materials science and heterogeneous catalysis, DFT studies are used to model the adsorption of quinoline derivatives on metal surfaces. dntb.gov.ua These simulations can determine the most stable adsorption geometries and calculate adsorption energies, which are crucial for understanding corrosion inhibition mechanisms or the initial steps in a surface-catalyzed reaction. By analyzing the electron density distribution and molecular electrostatic potential (MEP), DFT can identify the electron-rich and electron-deficient regions of the molecule, predicting the sites most likely to interact with a metal surface. nih.govdntb.gov.ua

Exploration of Metal Complexes in Homogeneous and Heterogeneous Chemical Catalysis (e.g., Hydrogenation, Cross-Coupling Reactions)

Metal complexes derived from quinoline-based ligands are actively explored as catalysts in a variety of important organic transformations. nih.gov The tunable steric and electronic properties of the quinoline framework allow for the fine-tuning of the catalyst's activity and selectivity.

Homogeneous Catalysis:

Hydrogenation: Ruthenium and iridium complexes featuring chiral ligands are effective catalysts for the asymmetric hydrogenation of quinolines to produce valuable tetrahydroquinolines. dicp.ac.cnnih.gov While some of these systems use diamine ligands, the principle of using a metal complex to activate hydrogen and deliver it to the quinoline substrate is central. dicp.ac.cnnih.gov The mechanism can be complex, sometimes proceeding through a stepwise transfer of a proton and a hydride ion. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In some cases, the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating the reaction. nih.gov Nickel(0) catalysts have also been shown to effectively catalyze the cross-coupling of aryl boronic acids with N-acyliminium ions derived from quinolines, demonstrating tolerance to various functional groups under mild conditions. rsc.org

Heterogeneous Catalysis:

Hydrogenation: Supported gold nanoparticles have been reported as effective catalysts for the chemoselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.org Interestingly, in this system, the quinoline molecule, which typically acts as a poison for traditional noble metal catalysts, serves as a promoter, facilitating the activation of hydrogen at the gold-support interface. acs.org Ruthenium nanoparticles immobilized on a polymer support have also demonstrated efficiency in the selective hydrogenation of quinoline. capes.gov.br

The table below summarizes some catalytic applications involving quinoline derivatives and transition metals.

| Metal/Catalyst | Reaction Type | Substrate(s) | Key Findings | Reference(s) |

| Cationic Ru(II) and Ir(II) Complexes | Asymmetric Hydrogenation | Quinoline derivatives | High yields and excellent enantioselectivities for tetrahydroquinolines. | dicp.ac.cnnih.gov |

| Ni(0) Complex | Cross-Coupling | N-acylquinolinium ions, Aryl boronic acids | Efficient C-C bond formation under mild conditions. | rsc.org |

| Palladium Precatalyst | Cross-Coupling / C-H Functionalization | Bromoquinolines, various coupling partners | Quinoline substrate acts as an N-ligand, enabling ligand-free catalysis. | nih.gov |

| Supported Au Nanoparticles | Selective Hydrogenation | Quinoline derivatives | Quinoline acts as a promoter for H₂ activation; high chemoselectivity. | acs.org |

| Ru Nanoparticles on Poly(4-vinylpyridine) | Selective Hydrogenation | Quinoline | Efficient conversion to 1,2,3,4-tetrahydroquinoline (B108954) at 100-120°C. | capes.gov.br |

Future Directions and Emerging Research Avenues in 2 2,6 Dichlorophenyl Quinoline Research

Development of Novel and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of quinoline (B57606) derivatives is moving beyond traditional methods, which often rely on harsh conditions and hazardous reagents. ijpsjournal.comacs.org The future lies in the development of "green" and sustainable synthetic protocols that minimize environmental impact while maximizing efficiency. ijpsjournal.comtandfonline.com This paradigm shift is crucial for both academic research and industrial-scale production of complex molecules derived from 2-(2,6-Dichlorophenyl)quinoline.

Key aspects of this evolution include:

Eco-friendly Catalysts: There is a growing emphasis on replacing toxic transition-metal catalysts with more sustainable alternatives. ijpsjournal.com Research is exploring the use of bio-based or earth-abundant metal catalysts, such as iron and copper, as well as non-metal catalysts like formic acid and p-toluenesulfonic acid (p-TSA). ijpsjournal.comresearchgate.net Nanocatalysts are also gaining prominence due to their high activity and reusability. nih.gov

Greener Solvents and Conditions: The use of environmentally benign solvents like water and ethanol (B145695) is becoming more common in quinoline synthesis. tandfonline.comresearchgate.net Additionally, energy-efficient techniques such as microwave and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption. ijpsjournal.comtandfonline.com

Atom Economy: Modern synthetic strategies aim to maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. ijpsjournal.com One-pot synthesis and multicomponent reactions are key strategies for improving atom economy in the synthesis of quinoline derivatives. researchgate.net

| Synthetic Approach | Key Features | Examples of Catalysts/Conditions |

| Green Catalysis | Use of non-toxic, reusable, and earth-abundant catalysts. | Formic acid, p-TSA, Iron (Fe) and Copper (Cu) nanoparticles. ijpsjournal.comresearchgate.netnih.gov |

| Alternative Energy Sources | Reduced energy consumption and shorter reaction times. | Microwave irradiation, Ultrasonic irradiation. ijpsjournal.comtandfonline.com |

| Sustainable Solvents | Use of non-hazardous and biodegradable solvents. | Water, Ethanol, Polyethylene glycol (PEG-400). tandfonline.comresearchgate.net |

| One-Pot Reactions | Multiple reaction steps in a single vessel to minimize waste and improve efficiency. | Three-component synthesis of pyrimido[4,5-b]quinolones. tandfonline.comnih.gov |

Application of Advanced Computational Algorithms for Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions. For complex molecules like this compound, computational algorithms can provide deep mechanistic insights and guide the design of new synthetic routes.

Future research in this area will likely focus on:

Reaction Mechanism Prediction: Advanced algorithms are being developed to predict the step-by-step mechanism of complex organic reactions. nih.gov This allows researchers to understand how a reaction proceeds and to identify potential intermediates and transition states.

Predicting Reaction Outcomes: By analyzing the electronic and steric properties of reactants, computational models can predict the most likely products of a reaction. nih.gov This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Virtual Screening of Catalysts: Computational methods can be used to screen large libraries of potential catalysts for a specific transformation, identifying the most promising candidates for experimental validation.

| Computational Tool | Application in Quinoline Research | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, and prediction of regioselectivity. | More efficient and selective synthesis of complex quinoline derivatives. |

| Molecular Dynamics (MD) Simulations | Modeling the behavior of molecules in solution, including solvent effects and conformational changes. | Improved understanding of reaction kinetics and optimization of reaction conditions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large and complex systems, such as enzyme-catalyzed reactions involving quinoline substrates. | Design of novel biocatalysts for the synthesis of quinoline derivatives. |

Exploration of New Chemical Transformations and Catalytic Cycles

The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. researchgate.net Future research will focus on discovering novel chemical transformations and developing new catalytic cycles to introduce a wide variety of functional groups onto the this compound scaffold with high precision and selectivity.

Emerging areas of interest include:

C-H Functionalization: Direct C-H bond activation has emerged as a powerful tool for the atom- and step-economical synthesis of substituted quinolines. researchgate.net Transition metals like rhodium, ruthenium, and palladium are often used to catalyze these reactions, allowing for the selective introduction of functional groups at specific positions on the quinoline ring. researchgate.netmdpi.com

Photocatalysis: Visible-light-mediated photocatalysis offers a green and sustainable approach to promoting chemical reactions. mdpi.com Iron-catalyzed, visible-light-driven decarboxylations, for example, have been used for the hydroxyalkylation of quinolines. mdpi.com

Novel Catalytic Cycles: The development of new catalytic cycles is essential for accessing novel chemical transformations. For instance, researchers are exploring rhodium-catalyzed C-H activation/alkylation cycles and iron-centered cycles for radical-based functionalization. researchgate.netmdpi.com

| Transformation | Catalyst System | Description |

| C-H Alkylation | Rhodium-based catalysts | Direct introduction of alkyl groups onto the quinoline ring through C-H bond activation. researchgate.net |

| C-H Alkenylation | Rhodium-based catalysts | Formation of carbon-carbon double bonds via C-H activation and coupling with alkenes. researchgate.net |

| Hydroxyalkylation | Iron(III) chloride–phenanthroline complex | Visible-light-induced reaction of quinoline with carboxylic acids to introduce hydroxyalkyl groups. mdpi.com |

| Dearomatization | Triplet–triplet energy transfer (EnT) | Photochemical cycloaddition reactions to create 3D polycyclic molecules from quinolines. rsc.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research on Quinoline Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov By analyzing vast datasets of chemical information, ML and AI algorithms can identify patterns and make predictions that are beyond the reach of human intuition. chemrxiv.orgchemrxiv.org In the context of this compound and its derivatives, these technologies can accelerate the discovery and development of new compounds with desired properties.

Key applications of ML and AI in this field include:

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and suggest a step-by-step synthetic route, drawing on a vast database of known chemical reactions. chemrxiv.orgchemrxiv.org This can significantly streamline the process of designing syntheses for complex quinoline derivatives.

Predictive Modeling of Properties: ML models can be trained to predict the physicochemical and biological properties of molecules based on their structure. researchgate.netmdpi.com This allows for the in silico screening of large virtual libraries of quinoline derivatives to identify candidates with promising activity profiles.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. rjptonline.org

| AI/ML Application | Description | Potential Impact on Quinoline Research |

| Retrosynthetic Analysis | AI algorithms suggest synthetic pathways for a target molecule by working backward from the product. chemrxiv.org | Faster and more efficient design of synthetic routes to novel this compound derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | ML models predict the biological activity of a compound based on its chemical structure. mdpi.com | Rapid identification of quinoline derivatives with high therapeutic potential. |

| Reaction Outcome Prediction | Neural networks predict the products of a chemical reaction based on the reactants and conditions. researchgate.netrjptonline.org | Reduced need for trial-and-error experimentation and more efficient exploration of chemical space. |

| Materials Discovery | ML models can predict the formation of novel materials with desired properties. iinano.org | Design of new quinoline-based materials for applications in catalysis, electronics, and beyond. |

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-dichlorophenyl)quinoline, and how can reaction efficiency be optimized?

A common method involves coupling 2,6-dichlorophenyl precursors with quinoline derivatives under reflux conditions using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) and dimethylformamide (DMF). Optimization strategies include adjusting solvent polarity, temperature (e.g., 343 K for 1 hour), and catalyst loading. Monitoring reaction progress via thin-layer chromatography (TLC) ensures termination at completion .